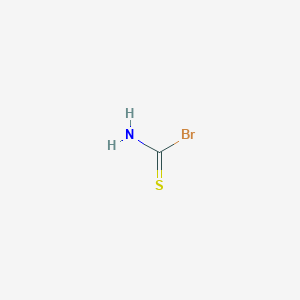
Carbamothioyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioyl bromide is an organosulfur compound characterized by the presence of a carbamothioyl group attached to a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioyl bromide can be synthesized through various methods. One common approach involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction typically proceeds through the formation of an iminium species and involves two consecutive carbon-sulfur bond formations . The reaction conditions often include the use of a copper catalyst to facilitate the thiocarboxamidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamothioyl bromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of the bromine atom with other functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various carbamothioyl derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
Carbamothioyl bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamothioyl bromide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of metals, forming a protective layer that prevents further corrosion . In biological systems, its derivatives inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby blocking its catalytic activity .
Comparison with Similar Compounds
Carbamothioyl bromide can be compared with other similar compounds, such as:
N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide: This compound is also used as a corrosion inhibitor and has similar chemical properties.
N-((2-hydroxyethyl)carbamothioyl)acrylamide: Another corrosion inhibitor with comparable efficacy.
Thiosemicarbazones: These compounds exhibit a broad range of biological activities, including antiviral, bactericidal, and anesthetic properties.
This compound is unique due to its specific chemical structure and the range of applications it offers in different fields.
Properties
CAS No. |
80533-87-5 |
|---|---|
Molecular Formula |
CH2BrNS |
Molecular Weight |
140.00 g/mol |
IUPAC Name |
carbamothioyl bromide |
InChI |
InChI=1S/CH2BrNS/c2-1(3)4/h(H2,3,4) |
InChI Key |
QCSSVVNIFNIDIM-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















